molecular formula C18H15Cl4N3OS B11934897 3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide

3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide

Cat. No.: B11934897
M. Wt: 463.2 g/mol
InChI Key: TVNBASWNLOIQML-UHFFFAOYSA-N
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Description

This compound, structurally characterized by a trichloroethyl backbone, a 4-chlorophenylcarbamothioyl substituent, and a 3-phenylprop-2-enamide group, is a structural analog of Salubrinal (CAS 405060-95-9), a known eIF2α dephosphorylation inhibitor .

Properties

IUPAC Name

3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl4N3OS/c19-13-7-9-14(10-8-13)23-17(27)25-16(18(20,21)22)24-15(26)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNBASWNLOIQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagent Selection

The synthesis of Sal003 requires carefully selected starting materials to ensure regioselectivity and stereochemical control. Key precursors include:

  • 4-Chlorophenyl isothiocyanate : Serves as the thiourea-forming reagent.
  • 2,2,2-Trichloroethylamine : Provides the trichloroethyl backbone, though this intermediate is often synthesized in situ due to commercial unavailability.
  • 3-Phenylacryloyl chloride : Introduces the (E)-configured acrylamide group.

Solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their ability to dissolve polar intermediates, while bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) facilitate deprotonation during acylation and thiourea formation.

Synthetic Routes and Reaction Mechanisms

Route 1: Sequential Thiourea Formation and Acylation

Step 1: Synthesis of 2,2,2-Trichloroethylamine

The trichloroethylamine intermediate is synthesized via Gabriel synthesis , where potassium phthalimide reacts with 2,2,2-trichloroethyl bromide in dimethylformamide (DMF) at 80°C for 12 hours. Subsequent hydrolysis with hydrazine hydrate yields the primary amine:

$$
\text{Phthalimide-K}^+ + \text{Cl}3\text{CCH}2\text{Br} \rightarrow \text{Phthalimide-Trichloroethyl} \xrightarrow{\text{NH}2\text{NH}2} \text{Cl}3\text{CCH}2\text{NH}_2
$$

Yield : ~65% (crude), purified via recrystallization from ethanol.

Step 2: Thiourea Formation with 4-Chlorophenyl Isothiocyanate

The trichloroethylamine reacts with 4-chlorophenyl isothiocyanate in anhydrous DCM at 0–5°C under nitrogen atmosphere. TEA (1.1 equiv) is added to scavenge HCl, forming the thiourea linkage:

$$
\text{Cl}3\text{CCH}2\text{NH}2 + \text{ClC}6\text{H}4\text{NCS} \xrightarrow{\text{TEA}} \text{Cl}3\text{CCH}2\text{NH-C(S)-NH-C}6\text{H}_4\text{Cl} + \text{TEA·HCl}
$$

Reaction Time : 4 hours
Yield : 78% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Step 3: Acylation with 3-Phenylacryloyl Chloride

The thiourea intermediate is acylated with 3-phenylacryloyl chloride in THF at −20°C. Slow warming to room temperature ensures retention of the (E)-configuration:

$$
\text{Thiourea Intermediate} + \text{PhCH=CHCOCl} \xrightarrow{\text{DIPEA}} \text{Sal003} + \text{HCl}
$$

Purification : Silica gel chromatography (gradient elution with DCM/methanol 95:5) yields the final product as a white solid.

Key Data:
Step Reagents Conditions Yield
1 K-phthalimide, NH₂NH₂ DMF, 80°C 65%
2 4-ClC₆H₄NCS, TEA DCM, 0–5°C 78%
3 PhCH=CHCOCl, DIPEA THF, −20°C 82%

Route 2: One-Pot Tandem Synthesis

An alternative method involves a tandem thiourea formation-acylation sequence to reduce purification steps. In this approach, trichloroethylamine, 4-chlorophenyl isothiocyanate, and 3-phenylacryloyl chloride are reacted sequentially in a single pot using DIPEA as a dual-base catalyst:

$$
\text{Cl}3\text{CCH}2\text{NH}2 \xrightarrow{\text{ClC}6\text{H}_4\text{NCS}} \text{Intermediate} \xrightarrow{\text{PhCH=CHCOCl}} \text{Sal003}
$$

Advantages :

  • Reduced solvent use.
  • Higher overall yield (72% vs. 65% for Route 1).

Challenges :

  • Requires precise stoichiometric control to avoid over-acylation.

Reaction Optimization and Challenges

Stereochemical Control in Acrylamide Formation

The (E)-configuration of the acrylamide group is critical for bioactivity. Using Horner-Wadsworth-Emmons olefination during acryloyl chloride synthesis ensures geometric purity:

$$
\text{PhCHO} + (\text{EtO})2\text{P(O)CH}2\text{COCl} \rightarrow \text{PhCH=CHCOCl} \ (\text{E} > 99\%)
$$

Key Parameter : Reaction at −78°C with slow addition of base.

Mitigating Trichloroethyl Group Hydrolysis

The electron-withdrawing trichloroethyl group renders the amine susceptible to hydrolysis. Strategies include:

  • Conducting reactions under anhydrous conditions.
  • Using scavengers like molecular sieves.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.45–7.20 (m, 9H, aromatic), 6.52 (d, J = 15.6 Hz, 1H, CH=CHCO).
  • ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 143.1 (C=S), 134.8–126.3 (aromatic), 121.5 (CH=CHCO).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, λ = 254 nm).

Scalability and Industrial Considerations

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance heat transfer during exothermic steps like acylation. Typical parameters:

  • Flow Rate : 10 mL/min.
  • Residence Time : 2 minutes.
  • Yield : 85% with reduced byproduct formation.

Chemical Reactions Analysis

Sal003 undergoes various chemical reactions, including:

    Oxidation: Sal003 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: Sal003 can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include thionyl chloride, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions.

    Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Sal003.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Sal003 has been studied for its potential as an anticancer agent. Research indicates that it may inhibit the proliferation of certain cancer cell lines. For instance, a study demonstrated that Sal003 exhibits cytotoxic effects on human breast cancer cells by inducing apoptosis through the mitochondrial pathway .
  • Antimicrobial Properties
    • The compound has shown promising antimicrobial activity against various bacterial strains. In laboratory settings, Sal003 was evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects
    • Preliminary studies suggest that Sal003 may possess anti-inflammatory properties. In vitro experiments have indicated that it can reduce the production of pro-inflammatory cytokines in immune cells, which could be beneficial for treating inflammatory diseases .

Agricultural Applications

  • Pesticide Development
    • Given its chemical structure, Sal003 is being explored as a potential pesticide. Its ability to target specific pests while minimizing harm to non-target organisms is under investigation. Field trials are necessary to evaluate its efficacy and safety in agricultural settings.
  • Herbicide Potential
    • Research is ongoing to assess the herbicidal properties of Sal003. Initial findings suggest that it may inhibit the growth of certain weed species, providing an alternative to existing herbicides that often have broader environmental impacts .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivitySal003 demonstrated cytotoxicity in breast cancer cell lines, inducing apoptosis through mitochondrial pathways .
Study 2Antimicrobial PropertiesEffective against multiple bacterial strains; significant growth inhibition observed in both Gram-positive and Gram-negative bacteria .
Study 3Anti-inflammatory EffectsReduced pro-inflammatory cytokine production in immune cells during in vitro tests .

Comparison with Similar Compounds

Salubrinal (Quinoline Derivative)

  • Structure: (E)-3-phenyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]prop-2-enamide.
  • Key Features: Quinoline-8-yl group enhances π-π stacking in enzyme binding . Solubility: 96 mg/mL in DMSO, 2 mg/mL in ethanol . Activity: Potent eIF2α phosphatase inhibitor (IC₅₀ ~15 µM) via hydrophobic interactions with GADD34:PP1 .

Target Compound (4-Chlorophenyl Derivative)

  • Structure: 3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide.
  • Synthesis: Derived via dehydrosulfurization using iodine and triethylamine, similar to methods for oxadiazin-2-amines . Safety: High aquatic toxicity (H410 hazard code) with long-term environmental persistence .

Analog S6 (Cinnamamide Derivative)

  • Structure : N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)cinnamamide.
  • Key Features :
    • Cinnamamide group replaces prop-2-enamide, increasing rigidity.
    • Activity : Binds GADD34:PP1 with ΔG = -12.3140 kcal/mol but lacks hydrogen bonds, suggesting weaker inhibition than Salubrinal .

Antimicrobial Cinnamanilides ()

  • Representative Compound : (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10).
  • Key Features: Meta- and para-substitutions on the anilide ring enhance bactericidal activity (comparable to ampicillin). Ethanol solubility >2 mg/mL, supporting in vitro testing .

Comparative Data Table

Compound Substituent (R) Biological Target Solubility Key Activity
Salubrinal Quinoline-8-yl eIF2α phosphatase (GADD34:PP1) 96 mg/mL (DMSO) Inhibits dephosphorylation (IC₅₀ ~15 µM)
Target Compound 4-Chlorophenyl GADD34:PP1 (predicted) <1 mg/mL (water) Antimicrobial potential (data pending)
S6 Cinnamamide + 4-chlorophenyl GADD34:PP1 Not reported Hydrophobic enzyme interaction
Compound 10 3-Fluoro-4-(trifluoromethyl)phenyl Staphylococcus aureus 2 mg/mL (ethanol) Bactericidal (MRSA activity)

Mechanistic and ADMET Insights

Binding Interactions

  • Salubrinal : Forms stable complexes with GADD34:PP1 (RMSD <3.5 Å) via hydrophobic contacts and weak polar interactions (e.g., sulfur-Arg221) .

Biological Activity

3-Phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C16H13Cl3N4O3S
  • Molecular Weight : 447.7 g/mol
  • IUPAC Name : N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]benzamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells.

  • Enzyme Inhibition : The presence of the trichloromethyl group and the thiourea moiety suggests potential inhibition of enzymes involved in metabolic pathways.
  • Cell Signaling Interference : It may disrupt signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival.

Anticancer Activity

Research indicates that 3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide exhibits cytotoxic effects against various cancer cell lines.

  • Study Findings : In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported to be around 10 µM for MCF-7 cells and 15 µM for A549 cells .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity:

  • Activity Spectrum : It was tested against both Gram-positive and Gram-negative bacteria. Notably, it exhibited higher efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL .

Cardiovascular Effects

In a study examining the effects on perfusion pressure in isolated rat hearts, derivatives of similar compounds indicated that modifications in structure could lead to significant changes in cardiovascular parameters .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, a series of experiments evaluated the anticancer efficacy of the compound on different cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial assay was conducted using disk diffusion methods to assess the effectiveness against various pathogens. The results highlighted its potential as a new antimicrobial agent.

Research Findings Summary

Study FocusFindingsReference
Anticancer ActivityIC50 values: MCF-7 (10 µM), A549 (15 µM)
Antimicrobial ActivityMIC against S. aureus and E. coli (32 µg/mL)
Cardiovascular EffectsModifications affect perfusion pressure

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation, trichloroethylation, and carbamothioylamino substitution. Key steps:

  • Step 1 : Coupling 3-phenylprop-2-enoic acid with a trichloroethylamine intermediate using carbodiimide-based activation (e.g., EDC/HOBt) in anhydrous DMF at 0–4°C .
  • Step 2 : Introduce the 4-chlorophenyl carbamothioyl group via thiourea formation under basic conditions (e.g., K₂CO₃ in THF) .
  • Purification : Use recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity. Reaction yields are highly sensitive to solvent polarity and temperature .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm backbone structure and substituent positions. Aromatic protons (δ 7.2–7.8 ppm) and enamide protons (δ 6.3–6.7 ppm) are critical .
  • X-Ray Crystallography : Single-crystal analysis using SHELXL (SHELX-97) for refinement. The trichloroethyl group often induces steric strain, requiring high-resolution data (R-factor < 0.05) .
  • Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₁₈H₁₄Cl₄N₃OS: 484.94) to verify molecular weight .

Advanced Research Questions

Q. How can researchers analyze contradictory data between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Validation Workflow :

Re-run docking simulations (e.g., AutoDock Vina) with corrected protonation states of the compound and target protein .

Compare in vitro assays (e.g., enzyme inhibition IC₅₀) under standardized buffer conditions (pH 7.4, 37°C) .

Use molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns trajectories .

  • Case Study : Discrepancies in kinase inhibition may arise from solvation effects not modeled in docking. Experimental validation with ATP-competitive assays is critical .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

  • Systematic Substitution : Modify the phenyl ring (e.g., electron-withdrawing groups at para positions) or replace the trichloroethyl group with fluorinated analogs.

  • Bioassay Design : Test derivatives against a panel of targets (e.g., cancer cell lines, bacterial strains) using dose-response curves (IC₅₀/EC₅₀) .

  • Computational SAR : Apply QSAR models (e.g., CoMFA) to correlate substituent electronegativity with activity .

    Derivative ModificationObserved Activity ChangeReference
    4-Fluoro substitution↑ Cytotoxicity (HeLa cells)
    Trichloro → Tribromo ethyl↓ Solubility, ↑ Thermal stability

Q. How should one design experiments to assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 2.0), and liver microsomes (37°C). Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
  • Degradation Pathways : Hydrolysis of the enamide bond dominates at acidic pH, while oxidative degradation (CYP450-mediated) occurs in microsomes .

Q. What computational approaches are suitable for predicting target interactions?

  • Methodological Answer :

  • Molecular Docking : Use Glide (Schrödinger) with induced-fit protocols to account for binding-site flexibility .
  • Free-Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives with modified substituents .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors near the trichloroethyl group) .

Data Analysis and Experimental Design

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR vs. X-ray)?

  • Methodological Answer :

  • Cross-Validation : Compare NMR-derived torsion angles with X-ray crystal structures. For example, the dihedral angle between the phenyl and enamide groups should match within ±5° .
  • Dynamic NMR : Variable-temperature ¹H NMR to detect conformational flexibility in solution .

Q. What in-vivo models are appropriate for pharmacokinetic and toxicity studies?

  • Methodological Answer :

  • Rodent Models : Administer the compound intravenously (5 mg/kg) or orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours for LC-MS/MS quantification .
  • Toxicology : Assess liver/kidney function (ALT, creatinine) and histopathology after 14-day repeated dosing .

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